molecular formula C11H12N2O3 B1419159 3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione CAS No. 1218258-52-6

3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No. B1419159
CAS RN: 1218258-52-6
M. Wt: 220.22 g/mol
InChI Key: DHYQKQNALHEFGK-UHFFFAOYSA-N
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Description

“3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione” is a chemical compound with a molecular weight of 220.23 . It is also known by its IUPAC name, 3-(3-methoxyanilino)-2,5-pyrrolidinedione . The compound is part of the pyrrolidine class of compounds, which are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is non-planar due to the sp3 hybridization of the carbon atoms in the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrolidine derivatives are known to undergo a variety of chemical reactions . These reactions often involve the functionalization of the pyrrolidine ring .

Scientific Research Applications

Acylation of Pyrrolidine-2,4-diones

  • Pyrrolidine-2,4-diones, related to your compound of interest, are used in the synthesis of 3-acyltetramic acids. These compounds have applications in developing novel chemical entities with potential biological activities (Jones et al., 1990).

Anticancer Activity

  • Some derivatives of pyrrolidine-2,5-dione have shown marked antiproliferative effects against certain types of cancer, such as mouse Sarcoma 180 (Naik et al., 1987).
  • Enhanced activity of certain anticancer drugs was observed when co-administered with a derivative of pyrrolidine-2,5-dione (Ambaye et al., 2004).

Synthesis and Evaluation of Novel Compounds

  • Novel pyrrolidine-2,5-dione based compounds have been synthesized and evaluated for biological activity, indicating their potential use in drug discovery and development (Ahmed et al., 1995).

Anticonvulsant Properties

  • Certain derivatives of pyrrolidine-2,5-dione have been synthesized and tested for anticonvulsant activity, suggesting their potential use in the treatment of epilepsy (Obniska et al., 2002).

Structure and Conformation Studies

  • The study of the structure and conformation of related pyrrolidine compounds aids in understanding their chemical properties and potential applications (Nirmala et al., 2009).

Conversion to Maleimide

  • Pyrrolidine-2,5-dione derivatives can be converted to maleimide, an important scaffold in organic synthesis and drug development (Yan et al., 2018).

Future Directions

Pyrrolidine derivatives, including “3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione”, have potential for further exploration due to their diverse biological activities . Future research could focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and assessing their potential as therapeutic agents .

properties

IUPAC Name

3-(3-methoxyanilino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-16-8-4-2-3-7(5-8)12-9-6-10(14)13-11(9)15/h2-5,9,12H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQKQNALHEFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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